molecular formula C18H33NO3 B10779085 Methyl undecenoyl leucinate CAS No. 1246371-29-8

Methyl undecenoyl leucinate

Cat. No.: B10779085
CAS No.: 1246371-29-8
M. Wt: 311.5 g/mol
InChI Key: ICMAWHHKHYZNDA-INIZCTEOSA-N
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Description

Methyl undecenoyl leucinate is a lipo-amino acid known for its skin whitening properties. It is an active ingredient in various cosmetic products, particularly those aimed at skin lightening and conditioning. This compound functions by interacting with melanocortin 1 receptor, a receptor for alpha-melanocyte-stimulating hormone, and inhibiting the activation of melanogenic genes, thereby reducing melanin production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl undecenoyl leucinate can be synthesized through the esterification of leucine with methyl undecenoate. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated amino acid derivatives.

    Substitution: Formation of carboxylate salts.

Scientific Research Applications

Methyl undecenoyl leucinate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studying esterification and amino acid modification reactions.

    Biology: Investigated for its role in inhibiting melanin synthesis and its potential use in treating hyperpigmentation disorders.

    Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications in skin conditions.

    Industry: Widely used in the cosmetic industry for its skin whitening and conditioning properties

Mechanism of Action

Methyl undecenoyl leucinate exerts its effects by acting as an antagonist to alpha-melanocyte-stimulating hormone. It binds to the melanocortin 1 receptor, preventing the activation of melanogenic genes such as tyrosinase, TRP1, TRP2, MITF, and POMC. This inhibition leads to a reduction in melanin synthesis and overall skin lightening. Additionally, the compound exhibits anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual action as a skin whitening and anti-inflammatory agent. It is more effective than other known whitening ingredients and has a favorable safety profile, making it an excellent choice for cosmetic applications .

Properties

CAS No.

1246371-29-8

Molecular Formula

C18H33NO3

Molecular Weight

311.5 g/mol

IUPAC Name

methyl (2S)-4-methyl-2-(undec-10-enoylamino)pentanoate

InChI

InChI=1S/C18H33NO3/c1-5-6-7-8-9-10-11-12-13-17(20)19-16(14-15(2)3)18(21)22-4/h5,15-16H,1,6-14H2,2-4H3,(H,19,20)/t16-/m0/s1

InChI Key

ICMAWHHKHYZNDA-INIZCTEOSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)CCCCCCCCC=C

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)CCCCCCCCC=C

Origin of Product

United States

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